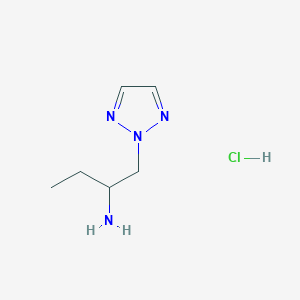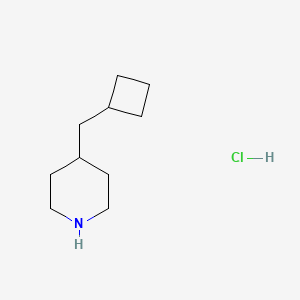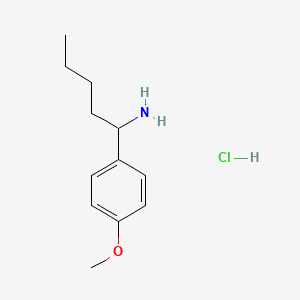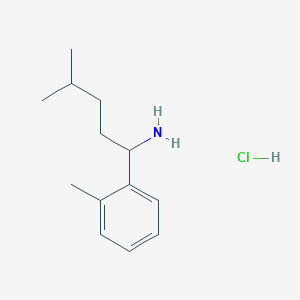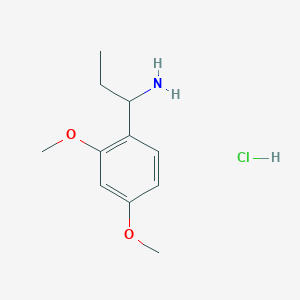![molecular formula C7H6Cl3N3 B1458114 2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride CAS No. 1187931-12-9](/img/structure/B1458114.png)
2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride
Descripción general
Descripción
2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride (2CPPD) is a synthetic compound that has been studied for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Derivatives
- A study by Couture and Grandclaudon (1991) details a convenient synthetic methodology for the elaboration of the Pyrido[2,3-b]- or [3,4-b]-pyrazine and [1,4]diazepine skeletons, which are crucial for various chemical applications (Couture & Grandclaudon, 1991).
Nuclear Magnetic Resonance Data
- Research by Nagel et al. (1979) provides nuclear magnetic resonance data of pyrido[2,3‐B] pyrazines and their σ‐adducts, offering valuable insights for chemical analysis and molecular characterization (Nagel et al., 1979).
Optoelectronic Material Development
- Meti et al. (2017) discuss the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives for the development of organic optoelectronic materials, highlighting the significance of pyrazine scaffolds in technological applications (Meti et al., 2017).
Antibacterial Properties
- Tribak et al. (2018) investigated the antibacterial properties of novel 5-Chloro-1HIndole-2,3-Dione Derivatives, including compounds possessing Pyrido [2,3-b] Pyrazines, revealing their potential in combating bacterial infections (Tribak et al., 2018).
Kinetic Study in Anelation of Heterocycles
- A kinetic study by Abasolo et al. (1990) on the anelation of heterocycles, including pyrido[2,3-b]pyrazine derivatives, provides insights into the synthesis process and its efficiency (Abasolo et al., 1990).
Glycine Antagonist Study
- Micheli et al. (1997) synthesized 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, which showed in vitro and in vivo antagonistic activity at the glycine binding site on the NMDA receptor, indicating its relevance in neurological research (Micheli et al., 1997).
Semiconductor Development
- Wu et al. (2008) conducted a study on conjugated pyrido[3,4-b]pyrazine-based donor−acceptor copolymers, relevant in the development of semiconductor technologies (Wu et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been utilized in electrochemical sensing of dna , indicating potential interactions with nucleic acids.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may interact with its targets through electronic transitions, affecting the energy states of the molecules involved.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence pathways involving light-sensitive reactions or fluorescence-based signaling.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence cellular processes involving light-sensitive reactions or fluorescence-based signaling.
Action Environment
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound’s action may be influenced by the light environment.
Análisis Bioquímico
Biochemical Properties
2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s interaction with DNA has also been studied, revealing its potential in electrochemical DNA sensing . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in therapeutic applications and its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are key to understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its biochemical properties and potential therapeutic applications . Studies have shown that the compound can modulate the activity of key enzymes, leading to changes in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.2ClH/c8-6-4-10-7-5(11-6)2-1-3-9-7;;/h1-4H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFWGVOTWBMAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






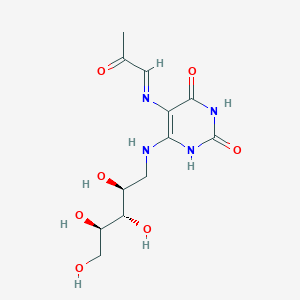
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)

